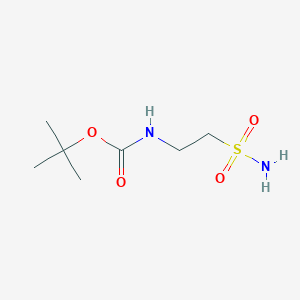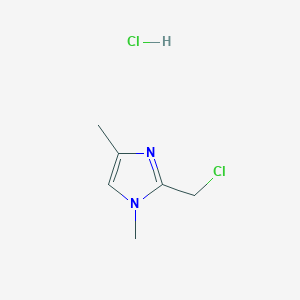![molecular formula C22H18N4O4 B2384909 N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide CAS No. 850931-49-6](/img/structure/B2384909.png)
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide, also known as MNIB, is a chemical compound with potential applications in scientific research. MNIB is a small molecule inhibitor that targets a specific protein kinase, making it a valuable tool for studying cellular signaling pathways and potential drug targets. In
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-amine to form the desired product.
Starting Materials
4-nitrobenzoic acid, thionyl chloride, 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-amine
Reaction
Step 1: React 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride., Step 2: React 4-nitrobenzoyl chloride with 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-amine to form N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide.
Mécanisme D'action
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide is a small molecule inhibitor that targets a specific protein kinase, known as PAK4. PAK4 is involved in the regulation of cell growth and proliferation, making it a potential drug target for cancer therapy. N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide binds to the ATP-binding site of PAK4, preventing its activity and inhibiting downstream signaling pathways. This results in the inhibition of cell growth and proliferation, making it a valuable tool for studying the role of PAK4 in cancer biology.
Effets Biochimiques Et Physiologiques
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific cell type and experimental conditions. In cancer cells, N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide has been shown to inhibit cell growth and induce apoptosis, making it a potential therapeutic agent for cancer therapy. In neurodegenerative diseases, N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide has been shown to have neuroprotective effects, preventing neuronal death and promoting neuronal survival. Additionally, N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide has been shown to modulate immune cell function, regulating immune system activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide has several advantages for lab experiments, including its high purity and specificity for PAK4 inhibition. N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide has been optimized for high yields and purity, making it a valuable tool for scientific research. Additionally, N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide has a high specificity for PAK4 inhibition, making it a valuable tool for studying the role of this protein kinase in cellular signaling pathways. However, N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide also has limitations for lab experiments, including its potential toxicity and limited availability. N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide has been shown to have cytotoxic effects at high concentrations, making it important to use appropriate safety precautions. Additionally, N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide is a relatively new compound, and its availability may be limited.
Orientations Futures
There are several future directions for N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide research, including its potential therapeutic applications in cancer therapy, neurodegenerative diseases, and immune system regulation. N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide has shown promising results in preclinical studies, making it a potential candidate for clinical trials. Additionally, N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide may have potential applications in other areas of scientific research, such as cell signaling pathways and drug discovery. Further research is needed to fully understand the potential of N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide as a tool for scientific research and therapeutic applications.
Applications De Recherche Scientifique
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide has potential applications in a wide range of scientific research areas, including cancer biology, neurobiology, and immunology. N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide has been shown to inhibit the activity of a specific protein kinase that is involved in the regulation of cell growth and proliferation. This makes it a valuable tool for studying the role of this protein kinase in cancer biology and potential drug targets. N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases. Additionally, N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide has been shown to modulate immune cell function, making it a potential tool for studying immune system regulation.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-14-11-12-25-19(13-14)23-20(15-5-9-18(30-2)10-6-15)21(25)24-22(27)16-3-7-17(8-4-16)26(28)29/h3-13H,1-2H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUFKDFYQJJKLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(4-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2384829.png)

![Allyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2384833.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2384835.png)
![2-[(4-Chlorobenzyl)amino]-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2384836.png)

![(1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2384840.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-cyclopentylpropanamide](/img/structure/B2384843.png)
![7-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2384845.png)


